molecular formula C20H23N5O2S B6442660 3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2548991-77-9

3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6442660
CAS No.: 2548991-77-9
M. Wt: 397.5 g/mol
InChI Key: WAPBBWOUTJNXMH-UHFFFAOYSA-N
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Description

3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves a multi-step process. The general synthetic route includes the following steps:

    Formation of the benzothiazole core: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative.

    Introduction of the piperazine moiety: The benzothiazole core is then reacted with piperazine under appropriate conditions to form the piperazinyl-benzothiazole intermediate.

    Attachment of the pyrimidine ring: The final step involves the reaction of the piperazinyl-benzothiazole intermediate with a pyrimidine derivative, such as 2-cyclopropyl-6-ethylpyrimidine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(piperazin-1-yl)-1,2-benzothiazole: A simpler analog that lacks the pyrimidine ring.

    2-cyclopropyl-6-ethylpyrimidine: A pyrimidine derivative without the benzothiazole and piperazine moieties.

Uniqueness

3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is unique due to its combination of three distinct heterocyclic systems, which may confer enhanced biological activity and specificity compared to simpler analogs. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-2-15-13-18(22-19(21-15)14-7-8-14)24-9-11-25(12-10-24)20-16-5-3-4-6-17(16)28(26,27)23-20/h3-6,13-14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPBBWOUTJNXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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